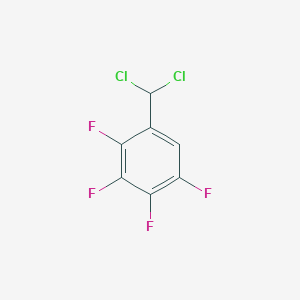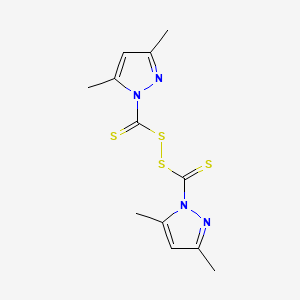
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is a chemical compound that belongs to the family of pyrazole-based moleculesThe compound has a molecular formula of C12H14N4S4 and a molecular weight of 342.5 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide typically involves the reaction of 3,5-dimethylpyrazole with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an ethanol solution at a low temperature of around 5°C. Solid iodine is then added to the solution, and the reaction mixture is stirred until the color disappears completely. The product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and then evaporated to give the final compound as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment for extraction and purification.
化学反应分析
Types of Reactions
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
科学研究应用
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism by which Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide exerts its effects involves its interaction with molecular targets and pathways. The compound’s thiocarbonyl and disulfide moieties play a crucial role in its reactivity and biological activity. It can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.
相似化合物的比较
Similar Compounds
- Bis(3,5-dimethylpyrazol-1-yl)methane
- Bis(3,5-dimethylpyrazol-1-yl)ethane
- Bis(3,5-dimethylpyrazol-1-yl)propane
Uniqueness
Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is unique due to its disulfide linkage and thiocarbonyl groups, which impart distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its versatility in various applications .
属性
IUPAC Name |
(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMLLTYNEZOMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
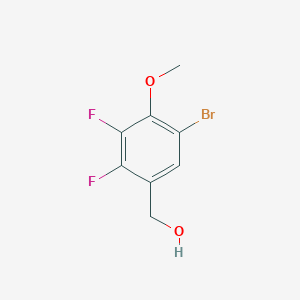
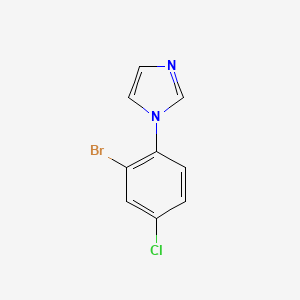
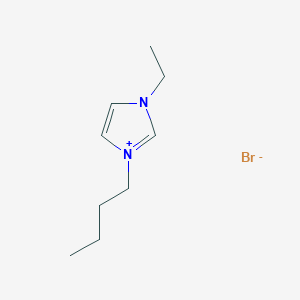
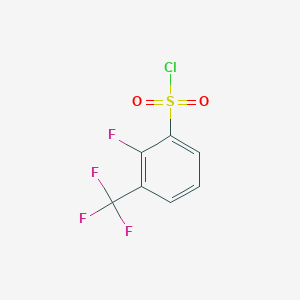
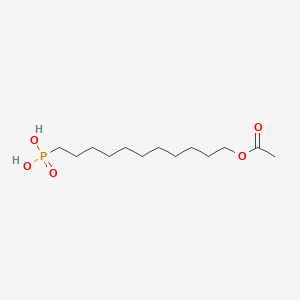
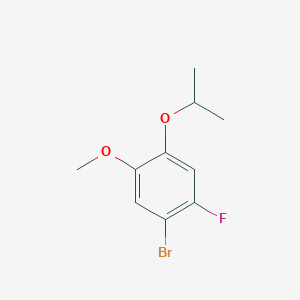
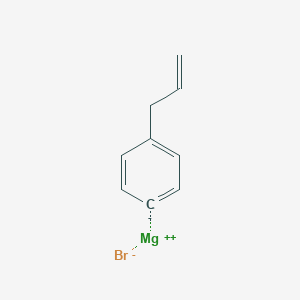
![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)
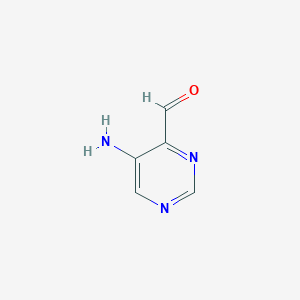
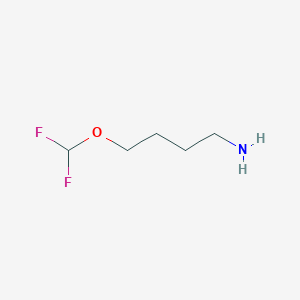
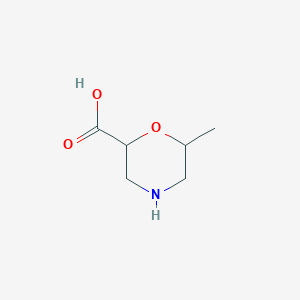
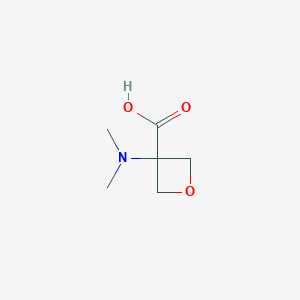
![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)
